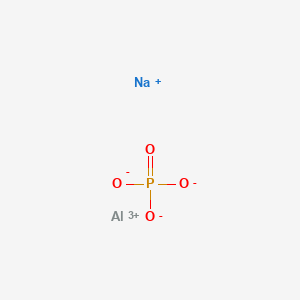

Aluminum sodium phosphate

説明

特性

IUPAC Name |

aluminum;sodium;phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Na.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q+3;+1;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHVYBBTKTVOPA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[Na+].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlNaO4P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.943 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrahydrate: White odorless solid, insoluble in water; [Hawley] White powder; [MSDSonline] | |

| Record name | Sodium aluminum phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7071 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7785-88-8 | |

| Record name | Sodium aluminum phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007785888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, aluminum sodium salt (1:?:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, aluminium sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ALUMINUM PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/691 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

In-Depth Technical Guide to Aluminum Sodium Phosphate: Chemical Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of aluminum sodium phosphate, a versatile inorganic compound with significant applications across various industries, including its role as an excipient in pharmaceutical formulations. This document details its chemical identity, synthesis protocols, analytical methods, and established applications, with a focus on providing actionable information for scientific and research applications.

Chemical Formula and CAS Number

This compound, often referred to as sodium aluminum phosphate (SALP), encompasses a family of inorganic compounds with varying stoichiometries. These compounds are broadly categorized into acidic and basic forms, each with distinct properties and applications. The generic CAS number for sodium aluminum phosphate is 7785-88-8 , which may be used for mixtures or compounds of undefined stoichiometry.[1][2]

For more precise identification, specific chemical formulas and CAS numbers are used for different forms of SALP.

| Compound Name | Common Name/Abbreviation | Chemical Formula | CAS Number |

| Sodium Aluminum Phosphate, acidic | Acidic SALP | NaH₁₄Al₃(PO₄)₈·4H₂O | 10305-76-7[1] |

| Sodium Aluminum Phosphate, acidic, anhydrous | Anhydrous Acidic SALP | Na₃H₁₅Al₂(PO₄)₈ | 10279-59-1[1] |

| Sodium Aluminum Phosphate, basic | Basic SALP | Na₁₅Al₃(PO₄)₈ | |

| Sodium Aluminum Phosphate | Generic | NaₓAlᵧ(PO₄)z | 7785-88-8[1] |

Physicochemical Properties

Sodium aluminum phosphate typically presents as a white, odorless powder.[3] Its solubility is a key characteristic; it is generally insoluble in water but soluble in hydrochloric acid.[4][5]

| Property | Value |

| Appearance | White, odorless powder |

| Solubility | Insoluble in water; Soluble in hydrochloric acid |

| pH | Acidic to litmus (for acidic forms) |

Synthesis and Manufacturing

The synthesis of sodium aluminum phosphate generally involves the reaction of a sodium-containing compound, an aluminum source, and phosphoric acid.[1] The specific ratios of the reactants and the reaction conditions determine the final form of the SALP produced.

A common laboratory-scale synthesis for acidic sodium aluminum phosphate involves the following steps:

-

Reaction Mixture Preparation : A solution of phosphoric acid is prepared, to which a sodium source, such as sodium carbonate, is slowly added.

-

Addition of Aluminum Source : An aluminum source, like aluminum hydroxide, is then added to the heated solution with agitation.

-

Crystallization : The reaction mixture is maintained at an elevated temperature to promote the formation of crystalline SALP.

-

Recovery and Drying : The resulting precipitate is then washed and dried to yield the final product.

Characterization of the synthesized SALP is crucial to confirm its identity and purity. Techniques such as X-ray powder diffraction (XRD) and near-infrared spectroscopy (NIR) are commonly employed for this purpose.[2]

Experimental Protocols: Analysis and Quality Control

The quality and purity of sodium aluminum phosphate are assessed using standardized analytical methods. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Food Chemicals Codex provide detailed protocols for the assay of SALP.[5][6]

Assay for Acidic Sodium Aluminum Phosphate

This method determines the percentage of NaAl₃H₁₄(PO₄)₈·4H₂O or Na₃H₁₅Al₂(PO₄)₈ in the sample.

Procedure:

-

Sample Preparation : Accurately weigh approximately 2.5 g of the sample and dissolve it in 15 ml of hydrochloric acid by boiling gently for about 5 minutes. Cool the solution and dilute it to 250 ml with water.

-

Neutralization : Transfer a 10 ml aliquot of the sample solution to a beaker and neutralize it with ammonia TS using phenolphthalealein TS as an indicator.

-

Precipitation : Acidify the solution with dilute hydrochloric acid until the precipitate just dissolves. Dilute to 100 ml with water and heat to 70-80°C. Add 10 ml of 8-hydroxyquinoline TS, followed by sufficient ammonium acetate TS to induce the formation of a yellow precipitate, and then add an excess of 30 ml.

-

Digestion and Filtration : Digest the precipitate at 70°C for 30 minutes. Filter the precipitate through a dried and weighed crucible.

-

Washing and Drying : Wash the precipitate thoroughly with hot water and dry it at 105°C for 2 hours.

-

Calculation : Cool the crucible in a desiccator and weigh. The amount of SALP is calculated from the weight of the precipitate. Each mg of the precipitate corresponds to 0.689 mg of NaAl₃H₁₄(PO₄)₈·4H₂O or 0.977 mg of Na₃H₁₅Al₂(PO₄)₈.[5]

Applications in Research and Industry

Sodium aluminum phosphate has a range of applications stemming from its chemical properties.

Food Industry

In the food industry, acidic SALP is widely used as a leavening acid in baking powders.[1] It reacts with baking soda (sodium bicarbonate) upon heating to produce carbon dioxide gas, which causes the dough to rise. Basic forms of SALP are utilized as emulsifiers in processed cheeses.[7]

Pharmaceutical Industry

In the pharmaceutical sector, sodium aluminum phosphate is used as an excipient in solid dosage forms.[4] Its primary functions in tablet and capsule manufacturing are as a binder and filler .[4] As a binder, it contributes to the cohesive properties of the powdered formulation, ensuring that tablets remain intact after compression. As a filler, it adds bulk to formulations that contain very small amounts of the active pharmaceutical ingredient (API).

The use of SALP as a pharmaceutical excipient is based on its inert nature, compatibility with many APIs, and its GRAS (Generally Recognized as Safe) status for consumption.[8][9]

Regulatory Status and Safety

Sodium aluminum phosphate is designated as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use in food, under 21 CFR 182.1781.[8][10] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated its safety and established a provisional tolerable weekly intake (PTWI) for aluminum from all sources.[6][11][12] While generally considered safe, individuals with kidney conditions may need to be mindful of their intake of aluminum-containing compounds.[13] For pharmaceutical use, while its GRAS status for food is a strong indicator of its low toxicity, specific regulatory filings for its use as an excipient in drug products are necessary.

References

- 1. Sodium aluminium phosphate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Sodium Aluminium Phosphate | Citrate, Sulfate, Acetate and Carbonate manufacturer&factory [kandschem.com]

- 4. gjphosphate.com [gjphosphate.com]

- 5. fao.org [fao.org]

- 6. fao.org [fao.org]

- 7. foodadditives.net [foodadditives.net]

- 8. eCFR :: 21 CFR 182.1781 -- Sodium aluminum phosphate. [ecfr.gov]

- 9. 21 CFR § 582.1781 - Sodium aluminum phosphate. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 10. GovInfo [govinfo.gov]

- 11. fao.org [fao.org]

- 12. Re‐evaluation of aluminium sulphates (E 520–523) and sodium aluminium phosphate (E 541) as food additives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Digging Deeper – Sodium Aluminum Phosphate - Center for Research on Ingredient Safety [cris.msu.edu]

"solubility of aluminum sodium phosphate in acidic solutions"

An In-depth Technical Guide on the Solubility of Aluminum Sodium Phosphate in Acidic Solutions

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium Aluminum Phosphate (SALP) is an inorganic salt widely utilized in the food industry as a leavening agent and emulsifier.[1][2] Beyond its culinary applications, the family of aluminum phosphates holds significant relevance in the pharmaceutical sector, primarily as adjuvants in vaccines.[3][4][5] This guide provides a comprehensive technical overview of the solubility characteristics of acidic Sodium Aluminum Phosphate (typically NaAl₃H₁₄(PO₄)₈·4H₂O) in acidic environments.[1][6][7] Understanding its dissolution behavior is critical for its application in food science and for assessing its mechanism of action in biological systems, such as the acidic environment of phagolysosomes within antigen-presenting cells, a key consideration for vaccine development.[5] While generally insoluble in water, SALP readily dissolves in acidic solutions due to the protonation of its phosphate anions.[1][2][3][6][7]

Chemical Background and Dissolution Mechanism

The solubility of Sodium Aluminum Phosphate in acidic media is not a simple physical dissolution but a chemical reaction. The salt's phosphate components (PO₄³⁻) are the conjugate bases of a weak acid, phosphoric acid (H₃PO₄).[3] In an aqueous solution with a high concentration of hydrogen ions (H⁺), such as a dilute mineral acid, the dissolution equilibrium is shifted strongly towards the formation of soluble species.

The process can be described as follows:

-

Initial Dissociation: The solid SALP dissociates into its constituent ions: Na⁺, Al³⁺, and various phosphate species.

-

Protonation of Phosphate: The highly basic phosphate ions are protonated by H⁺ ions from the acid. This reaction series pulls the phosphate from the solid into solution, effectively dissolving the salt.

-

PO₄³⁻ + H⁺ ⇌ HPO₄²⁻

-

HPO₄²⁻ + H⁺ ⇌ H₂PO₄⁻

-

H₂PO₄⁻ + H⁺ ⇌ H₃PO₄

-

-

Overall Reaction: The reaction with a strong acid like hydrochloric acid (HCl) proceeds to form soluble aluminum salts (e.g., aluminum chloride) and phosphoric acid.[3]

Caption: Dissolution mechanism of SALP in an acidic environment.

Quantitative Solubility Data

Precise, standardized quantitative solubility data for Sodium Aluminum Phosphate across a range of pH values is not extensively documented in readily available literature. Most sources confirm its qualitative solubility in mineral acids.[1][6][7] However, for context and comparison, data for the closely related compound, aluminum phosphate (AlPO₄), is presented, as it follows the same principle of acid-driven dissolution.

| Compound | Solvent / Condition | Temperature (°C) | Solubility | Reference |

| Acidic SALP | Concentrated HCl | Not Specified | ~59.5 g/L (50 mg in 840 µL) | [1] |

| Acidic SALP | 0.1 N HCl | Not Specified | Soluble (used for sample prep) | [1] |

| Aluminum Phosphate (AlPO₄) | Water | 25 | Practically Insoluble (Ksp ≈ 9.83 x 10⁻²¹) | [3] |

| Aluminum Phosphate (AlPO₄) | Dilute Mineral Acids | 25 | Readily Soluble | [3] |

| Aluminum Phosphate (AlPO₄) | Alkaline Solutions | 25 | Soluble (forms aluminates) | [3] |

Note: The solubility value for SALP in concentrated HCl is calculated from a single experimental observation and should be considered an approximation.

Experimental Protocol: Equilibrium Solubility Determination

A standard methodology for determining the equilibrium solubility of a sparingly soluble salt like SALP in an acidic medium is outlined below.[3]

4.1 Methodology

-

Preparation of Acidic Media: Prepare a series of acidic solutions with defined pH values (e.g., pH 2.0, 3.0, 4.0, 5.0) using dilute hydrochloric acid or a suitable buffer system.

-

Saturation: Add an excess amount of finely powdered Sodium Aluminum Phosphate to flasks containing the prepared acidic media. The presence of excess solid is crucial to ensure that equilibrium saturation is achieved.

-

Equilibration: Seal the flasks and place them in a constant-temperature shaker bath. Agitate the slurries for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a fine-pored filter (e.g., 0.22 µm) to ensure complete removal of solid particles.[3]

-

Analysis of Supernatant: Analyze the clear, saturated filtrate for the concentration of dissolved aluminum and/or phosphate using appropriate analytical techniques (see Section 5.0).

-

Calculation: Express the solubility in mass per unit volume (e.g., mg/mL) or molarity (mol/L).

Caption: Experimental workflow for determining SALP solubility.

Analytical Methods for Quantification

Accurate determination of dissolved SALP requires sensitive and specific analytical methods for its constituent ions.

5.1 Aluminum Quantification

-

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES/OES): This is a highly sensitive and standard method for determining the elemental concentration of aluminum in aqueous samples.[3]

-

Gravimetric Analysis: A classical method involves precipitating aluminum from the solution using a reagent like 8-hydroxyquinoline, followed by drying and weighing the precipitate.[7]

5.2 Phosphate Quantification

-

Spectrophotometry (Molybdate Method): This is the most common method. Orthophosphate ions react with a molybdate reagent in an acidic medium to form a yellow-colored vanadomolybdo-phosphoric acid complex or, after reduction (e.g., with ascorbic acid), a distinctively blue phosphomolybdenum complex.[8][9][10] The intensity of the color, which is proportional to the phosphate concentration, is measured using a spectrophotometer.[10][11][12]

-

Ion Chromatography (IC): IC systems can effectively separate and quantify phosphate anions in a liquid sample, offering high specificity.[8]

-

Gravimetric Analysis: This technique involves the precipitation of phosphate using a "quimociac reagent" to form quinolinium phosphomolybdate, which is then filtered, dried, and weighed.[13]

Relevance in Drug Development: The Vaccine Adjuvant Context

Aluminum salts, including aluminum phosphate, are the most widely used adjuvants in human vaccines, serving to enhance the immune response to a co-administered antigen.[4][5] The solubility of these adjuvants is a key physicochemical property that may influence their biological activity.

The "depot effect," an early theory suggesting that adjuvants work by slowly releasing the antigen, has been complemented by modern immunological insights. A crucial step in generating an immune response is the uptake of the vaccine (antigen + adjuvant) by Antigen-Presenting Cells (APCs). Inside the APC, the vaccine particle is enclosed within a phagolysosome, an intracellular compartment characterized by an acidic environment (pH ~4.5-5.0).

The solubility of the aluminum phosphate adjuvant in this acidic milieu is believed to be critical for the subsequent processing and presentation of the antigen.[5] Studies have shown that aluminum phosphate is significantly more soluble in simulated interstitial fluid than aluminum hydroxide, suggesting that the dissolution profile can affect the pattern of antigen release and interaction with immune receptors, ultimately shaping the immune response.[5]

Caption: Proposed role of adjuvant solubility in the immune pathway.

Conclusion

Sodium Aluminum Phosphate is effectively insoluble in neutral water but demonstrates significant solubility in acidic solutions. This behavior is governed by a chemical reaction where the protonation of phosphate ions drives the dissolution of the salt. While specific quantitative data is limited, the principle is well-established and analogous to that of other sparingly soluble phosphate salts. For professionals in drug development, particularly in vaccinology, the acidic solubility of aluminum phosphate adjuvants is a critical parameter that likely influences the mechanism of action within the acidic compartments of immune cells. The experimental and analytical protocols detailed herein provide a robust framework for the empirical determination of these solubility characteristics under physiologically relevant conditions.

References

- 1. uknowledge.uky.edu [uknowledge.uky.edu]

- 2. Sodium aluminium phosphate - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Research Progress of Aluminum Phosphate Adjuvants and Their Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sodium aluminium phosphate, acidic | Al3H22NaO36P8 | CID 72941495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fao.org [fao.org]

- 8. helda.helsinki.fi [helda.helsinki.fi]

- 9. sterc.org [sterc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. kamkaco.com [kamkaco.com]

- 12. conductscience.com [conductscience.com]

- 13. fsis.usda.gov [fsis.usda.gov]

An In-depth Technical Guide to the Stoichiometry of Sodium Aluminum Phosphate Compounds

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stoichiometry, synthesis, and characterization of sodium aluminum phosphate (SALP) compounds. It further delves into the application of aluminum phosphates in pharmaceutical development, particularly as vaccine adjuvants, offering detailed experimental protocols and analysis workflows.

Introduction to Sodium Aluminum Phosphate Stoichiometry

Sodium aluminum phosphates (SALPs) are a group of inorganic compounds composed of sodium, aluminum, and phosphate ions in various stoichiometric ratios. These compounds exist in both acidic and basic forms, as well as hydrated and anhydrous states.[1] The specific ratio of sodium, aluminum, and phosphorus dictates the compound's physicochemical properties and, consequently, its applications, which range from leavening agents in the food industry to excipients and adjuvants in pharmaceuticals.[2][3]

A critical distinction exists between the complex SALPs used as food additives and the simpler aluminum phosphate (AlPO₄) utilized as a vaccine adjuvant. While SALPs involve sodium in their core structure, pharmaceutical-grade aluminum phosphate adjuvant is typically synthesized via a precipitation reaction between an aluminum salt (like aluminum chloride) and a sodium phosphate source, with the final product being primarily amorphous aluminum phosphate.[4] This guide will cover both categories, given their relevance to chemical synthesis and drug development.

Physicochemical Properties of Common Sodium Aluminum Phosphate Compounds

The stoichiometry of SALP compounds directly influences their molecular weight, pH, and solubility. These properties are critical for their function in various applications. For instance, the acidic nature of certain SALPs makes them suitable as leavening acids in baking.[5] A summary of key quantitative data for prominent acidic SALP compounds is presented below.

| Chemical Formula | Stoichiometric Ratio (Na:Al:P) | Molar Mass ( g/mol ) | Physical Form | pH (1% aq. solution) | Solubility |

| NaAl₃H₁₄(PO₄)₈·4H₂O | 1:3:8 | 949.88[6] | White, odorless powder[6] | 2.0 - 3.0[7] | Insoluble in water; soluble in hydrochloric acid[8] |

| Na₃Al₂H₁₅(PO₄)₈ | 3:2:8 | 897.82[6] | White, odorless powder[2] | Acidic[9] | Insoluble in water; soluble in hydrochloric acid[2] |

| Na₁₅Al₃(PO₄)₈ | 15:3:8 | Not specified | White powder | Basic (pH 9.2 for similar basic forms)[5] | Barely soluble in water[5] |

Table 1: Quantitative data for various sodium aluminum phosphate compounds.

Experimental Protocols

Synthesis of Acidic Sodium Aluminum Phosphate (NaAl₃H₁₄(PO₄)₈·4H₂O)

This protocol is adapted from established industrial methods for producing acidic SALP with a 1:3:8 stoichiometric ratio, commonly used as a leavening agent.[10]

Materials:

-

Sodium Carbonate (Na₂CO₃)

-

75.6% Food Grade Orthophosphoric Acid (H₃PO₄)

-

Aluminum Hydroxide (Al(OH)₃)

-

Deionized Water

Procedure:

-

Reaction Mixture Preparation: In a 4-liter beaker, prepare an aqueous mixture containing 2674 g of 75.6% H₃PO₄ and 1096 g of water.

-

Sodium Carbonate Addition: Slowly add 136 g of Na₂CO₃ to the phosphoric acid solution at room temperature with agitation to control foaming.

-

Heating and Aluminum Hydroxide Addition: Heat the resulting solution to 80-100°C. Slowly add 604 g of Al(OH)₃ with good agitation to prevent the formation of lumps.

-

Reaction: Maintain the temperature at 80-100°C for approximately 1 to 5 hours with continuous stirring. The goal is to form a clear, viscous solution.

-

Crystallization: Concentrate the solution by boiling to drive off water, which will induce the crystallization of SALP tetrahydrate.

-

Product Recovery (Spray Drying Method): a. Cool the clear reaction mixture to room temperature. b. Dilute the mixture with water under vigorous agitation to form a sprayable solution with a SALP concentration of about 25-40%.[10] c. Spray dry the solution with an outlet temperature of 125-175°C.[10] d. Recover the dried, amorphous SALP product.

Synthesis of Aluminum Phosphate (AlPO₄) Adjuvant

This protocol describes a general co-precipitation method for synthesizing aluminum phosphate, a widely used vaccine adjuvant.[4] The stoichiometry of the final product is approximately 1:1 (Al:P).

Materials:

-

Aluminum Chloride (AlCl₃)

-

Trisodium Phosphate (Na₃PO₄)

-

Deionized Water

-

Filtration apparatus

-

Drying oven

Procedure:

-

Solution Preparation: Prepare separate aqueous solutions of aluminum chloride and trisodium phosphate.

-

Precipitation: Under controlled temperature and stirring, slowly add the sodium phosphate solution to the aluminum chloride solution. This will result in the precipitation of aluminum phosphate. The balanced chemical equation is: AlCl₃ + Na₃PO₄ → AlPO₄(s) + 3NaCl[4]

-

Aging: Continue stirring the suspension for a defined period to allow the precipitate to age and for the particle properties to stabilize.

-

Washing: Separate the AlPO₄ precipitate from the supernatant by filtration or centrifugation. Wash the precipitate thoroughly with deionized water to remove soluble impurities, such as sodium chloride.[4]

-

Drying: Dry the purified precipitate in an oven at a controlled temperature (e.g., 110°C) until a constant weight is achieved.[11]

Quality Control and Characterization

A robust analytical workflow is essential to ensure the correct stoichiometry and physicochemical properties of the synthesized compounds, particularly for pharmaceutical applications.

Assay for Acidic Sodium Aluminum Phosphate

This method determines the purity of synthesized acidic SALP.[6]

Procedure:

-

Sample Preparation: Accurately weigh approximately 2.5 g of the sample, transfer it to a 250-ml volumetric flask, add 15 ml of hydrochloric acid, and boil gently for about 5 minutes. Cool and dilute to volume with water.

-

Precipitation: Transfer 10 ml of this solution to a 250-ml beaker and neutralize with ammonia. Add dilute hydrochloric acid (1 in 2) until the precipitate just dissolves. Dilute to 100 ml with water and heat to 70-80°C.

-

Add 10 ml of 8-hydroxyquinoline solution and sufficient ammonium acetate solution until a yellow precipitate forms, then add a 30 ml excess.

-

Digestion and Filtration: Digest the mixture at 70°C for 30 minutes. Filter the precipitate through a previously dried and weighed crucible and wash thoroughly with hot water.

-

Drying and Weighing: Dry the crucible at 105°C for 2 hours, cool, and weigh.

-

Calculation: Each mg of the precipitate corresponds to 0.689 mg of NaAl₃H₁₄(PO₄)₈·4H₂O or 0.977 mg of Na₃Al₂H₁₅(PO₄)₈.[6]

Mandatory Visualizations

Synthesis and Processing Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent processing of sodium aluminum phosphate compounds.

References

- 1. Sodium aluminium phosphate - Wikipedia [en.wikipedia.org]

- 2. gjphosphate.com [gjphosphate.com]

- 3. Aluminium Phosphate: A Versatile Compound in Chemistry_Chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Sodium aluminum phosphate | 7785-88-8 [chemicalbook.com]

- 6. fao.org [fao.org]

- 7. stobec.com [stobec.com]

- 8. Sodium aluminium phosphate, acidic | Al3H22NaO36P8 | CID 72941495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Sodium Aluminum Phosphate, SALP [greenchemintl.com]

- 10. US4375456A - Method of producing sodium aluminum phosphate - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

Anhydrous Sodium Aluminum Phosphate (SALP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous Sodium Aluminum Phosphate (SALP) is an inorganic compound widely utilized in the food industry as a leavening agent and in various other industrial applications.[1][2] This technical guide provides an in-depth overview of the core physical and chemical properties of anhydrous SALP, with a focus on quantitative data, detailed experimental methodologies, and structural representations to support research and development activities. Two common chemical formulas for acidic anhydrous SALP are Na₃Al₂H₁₅(PO₄)₈ and NaAl₃H₁₄(PO₄)₈.[3][4]

Quantitative Physical and Chemical Properties

The key physical and chemical properties of anhydrous Sodium Aluminum Phosphate are summarized in the tables below. These tables provide a consolidated view of the quantitative data available for different forms of anhydrous SALP.

Table 1: General Properties of Anhydrous SALP

| Property | Value | References |

| Chemical Formula | Na₃Al₂H₁₅(PO₄)₈ | [2][3][4][5] |

| NaAl₃H₁₄(PO₄)₈ | [3][4] | |

| Molecular Weight | 897.82 g/mol (for Na₃Al₂H₁₅(PO₄)₈) | [5] |

| 993.84 g/mol (for NaAl₃H₁₄(PO₄)₈·4H₂O, anhydrous form would be less) | ||

| Appearance | White, odorless powder | [3][4][6][7] |

| Solubility | Insoluble in water; soluble in hydrochloric acid.[3][4][5][6][7] |

Table 2: Chemical Specifications and Impurity Limits

| Parameter | Specification | References |

| Assay (% of Na₃Al₂H₁₅(PO₄)₈) | ≥ 95.0% | [5] |

| Loss on Ignition (15-16% for Na₃Al₂H₁₅(PO₄)₈) | 15.0 - 16.0% | [3][4][5] |

| Arsenic (as As) | ≤ 3 mg/kg | [3][4][7] |

| Lead (as Pb) | ≤ 2 mg/kg | [3][4] |

| Fluoride (as F) | ≤ 25 mg/kg | [3][4][7] |

Experimental Protocols

This section details the methodologies for determining key physical and chemical properties of anhydrous SALP.

Assay of Anhydrous Sodium Aluminum Phosphate

This protocol is used to determine the purity of anhydrous SALP.[3][4][7]

Methodology:

-

Sample Preparation: Accurately weigh approximately 2.5 g of the anhydrous SALP sample into a 250-ml volumetric flask.

-

Digestion: Add 15 ml of hydrochloric acid and a glass bead to the flask. Boil the mixture gently for approximately 5 minutes.

-

Dilution: Cool the solution to room temperature, dilute to the mark with water, and mix thoroughly.

-

Neutralization: Transfer a 10.0 ml aliquot of this solution to a 250-ml beaker. Add phenolphthalein as an indicator and neutralize the solution with ammonia TS.

-

Precipitation: Add dilute hydrochloric acid (1 in 2) until the precipitate just dissolves. Dilute the solution to 100 ml with water and heat to 70-80°C. Add 10 ml of 8-hydroxyquinoline TS and sufficient ammonium acetate TS to form a yellow precipitate, followed by an excess of 30 ml.

-

Digestion and Filtration: Digest the precipitate at 70°C for 30 minutes. Filter the precipitate through a previously dried and weighed Gooch crucible and wash it thoroughly with hot water.

-

Drying and Weighing: Dry the crucible at 105°C for 2 hours, cool it in a desiccator, and weigh.

-

Calculation: Each mg of the precipitate corresponds to 0.977 mg of Na₃Al₂H₁₅(PO₄)₈.[3][4]

Determination of Bulk Density

This method determines the untapped bulk density of the powdered anhydrous SALP.[8][9][10][11][12]

Methodology:

-

Sieving (Optional): If necessary, gently pass the powder through a 1.0 mm sieve to break up any agglomerates.

-

Sample Loading: Gently introduce a known mass (e.g., 100 g) of the SALP powder into a dry, tared graduated cylinder without compacting it.

-

Volume Measurement: Carefully level the powder surface without compacting and read the unsettled apparent volume to the nearest graduated unit.

-

Calculation: Calculate the bulk density in g/mL by dividing the mass of the powder by the measured volume.

Determination of Solubility

This protocol outlines a qualitative and semi-quantitative method for determining the solubility of anhydrous SALP.[13][14][15][16][17]

Methodology:

-

Solvent Preparation: Prepare the desired solvents (e.g., deionized water, hydrochloric acid of a specific concentration).

-

Sample Addition: Add a known amount of anhydrous SALP (e.g., 1 g) to a known volume of the solvent (e.g., 100 mL) in a flask at a controlled temperature.

-

Agitation: Agitate the mixture for a specified period using a mechanical shaker or magnetic stirrer.

-

Observation: Visually inspect the solution for any undissolved particles.

-

Quantitative Analysis (for soluble samples): If the sample dissolves, the concentration of the dissolved SALP can be determined using appropriate analytical techniques such as inductively coupled plasma atomic emission spectroscopy (ICP-AES) for aluminum and sodium content.

Melting Point Determination

The capillary method is a standard technique for determining the melting point of crystalline solids like anhydrous SALP.[18][19][20]

Methodology:

-

Sample Preparation: Finely powder the anhydrous SALP sample.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Observe the sample and record the temperature at which the substance begins to melt and the temperature at which it is completely molten. This range represents the melting point.

X-ray Diffraction (XRD) Analysis

XRD is used to determine the crystalline structure of anhydrous SALP.[21][22][23][24][25][26]

Methodology:

-

Sample Preparation: The powdered anhydrous SALP sample is finely ground and mounted on a sample holder.

-

Instrument Setup: The sample is placed in an X-ray diffractometer.

-

Data Collection: The sample is irradiated with monochromatic X-rays at a specific wavelength, and the diffraction pattern is recorded over a range of 2θ angles.

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed to identify the crystalline phases present by comparing the peak positions and intensities to a database of known crystalline structures.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the anhydrous SALP molecule.[24][27][28][29][30]

Methodology:

-

Sample Preparation: A small amount of the anhydrous SALP powder is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Collection: The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded.

-

Data Analysis: The spectrum, a plot of absorbance or transmittance versus wavenumber, is analyzed to identify the characteristic absorption bands corresponding to the phosphate (P-O) and other potential functional groups in the molecule.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the analysis of anhydrous SALP.

Caption: Workflow for the assay determination of anhydrous SALP.

Caption: Analytical workflow for anhydrous SALP characterization.

Caption: Interrelationship of anhydrous SALP properties.

References

- 1. Sodium aluminium phosphate - Wikipedia [en.wikipedia.org]

- 2. Sodium Aluminium Phosphate Anhydrous: A Powerful Leavening Agent and Dough Strengthener for Baking_Phosphate_Food additives_Product_Jiangsu Khonor Chemicals Co.,Limited [khonorchem.com]

- 3. fao.org [fao.org]

- 4. fao.org [fao.org]

- 5. gjphosphate.com [gjphosphate.com]

- 6. China Sodium Aluminum Phosphate Anhydrous,Food Grade Sodium Aluminum Phosphate [jinhechemicals.com]

- 7. fao.org [fao.org]

- 8. mhlw.go.jp [mhlw.go.jp]

- 9. digicollections.net [digicollections.net]

- 10. usp.org [usp.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. adpi.org [adpi.org]

- 13. studysmarter.co.uk [studysmarter.co.uk]

- 14. who.int [who.int]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 17. svscr.cz [svscr.cz]

- 18. SSERC | Melting point determination [sserc.org.uk]

- 19. westlab.com [westlab.com]

- 20. thinksrs.com [thinksrs.com]

- 21. mcgill.ca [mcgill.ca]

- 22. infinitalab.com [infinitalab.com]

- 23. nf-itwg.org [nf-itwg.org]

- 24. ijcmas.com [ijcmas.com]

- 25. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 26. Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A | Malvern Panalytical [malvernpanalytical.com]

- 27. chemrxiv.org [chemrxiv.org]

- 28. researchwithrutgers.com [researchwithrutgers.com]

- 29. researchgate.net [researchgate.net]

- 30. ATR-FTIR Spectroscopic Evidence for Biomolecular Phosphorus and Carboxyl Groups Facilitating Bacterial Adhesion to Iron Oxides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Core Distinctions Between Acidic and Basic Sodium Aluminum Phosphate

Abstract: Sodium Aluminum Phosphate (SALP) is a class of inorganic compounds with significant applications in the food and pharmaceutical industries. These compounds exist in two primary forms: acidic and basic (alkaline), each with distinct chemical compositions, physicochemical properties, and functional roles. This technical guide provides an in-depth analysis of the core differences between acidic and basic SALP, presenting quantitative data, detailed experimental protocols for synthesis and analysis, and visual diagrams to elucidate key relationships and workflows. Understanding these distinctions is critical for formulation science, process optimization, and regulatory compliance.

Chemical Composition and Structure

The fundamental distinction between acidic and basic sodium aluminum phosphate lies in their elemental stoichiometry. These differences in the molar ratios of sodium (Na), aluminum (Al), and phosphate (PO₄) directly influence their chemical behavior and functional applications.

-

Acidic Sodium Aluminum Phosphate (A-SALP): This form is characterized by a higher proportion of aluminum and phosphate relative to sodium. Commonly cited chemical formulas include NaAl₃H₁₄(PO₄)₈·4H₂O and Na₃Al₂H₁₅(PO₄)₈.[1][2][3][4] The defining Na:Al:P atomic ratio for the most prevalent acidic form is 1:3:8 .[1] Its primary function is as a leavening acid in baking.

-

Basic Sodium Aluminum Phosphate (B-SALP): Also known as alkaline SALP, this form has a higher proportion of sodium. Its approximate chemical formula is Na₈Al₂(OH)₂(PO₄)₄, and it is often supplied as a mixture with dibasic sodium phosphate.[1][4][5] The characteristic Na:Al:P atomic ratio for the basic form is 8:2:4 .[1] It is primarily used as an emulsifying agent, particularly in processed cheese manufacturing.[5]

Comparative Physicochemical Properties

The structural differences manifest in distinct physicochemical properties, which are critical for their respective applications. Both forms are generally described as white, odorless powders that are insoluble in water but soluble in hydrochloric acid.[3][5][6][7]

| Property | Acidic Sodium Aluminum Phosphate (A-SALP) | Basic Sodium Aluminum Phosphate (B-SALP) | Reference(s) |

| Appearance | White, odorless powder | White, odorless powder | [5][6] |

| Synonyms | SALP, INS No. 541(i) | Kasal, INS No. 541(ii) | [2][5] |

| Solubility | Insoluble in water; soluble in HCl | Sparingly soluble in water; soluble in HCl | [5][6][8] |

| pH (1% solution) | Acidic (approx. 2.8) | Alkaline (approx. 9.2) | [6][7] |

| Na:Al:P Ratio | 1:3:8 | 8:2:4 | [1] |

| Loss on Ignition | 19.5 - 21% (for NaAl₃H₁₄(PO₄)₈·4H₂O) | ≤ 9% | [1][9] |

| Primary Function | Leavening Agent | Emulsifier | [5] |

Functional Applications and Mechanisms of Action

The divergent properties of A-SALP and B-SALP dictate their use in different industrial processes.

3.1 Acidic SALP: A Heat-Activated Leavening Agent

Acidic SALP is a slow-reacting leavening acid, a property highly valued in the baking industry. It reacts minimally with sodium bicarbonate (baking soda) at room temperature, with the majority of the carbon dioxide gas release occurring at baking temperatures.[7] This delayed reaction provides stability to batters and doughs during storage and preparation, leading to a consistent and well-risen final product.[10]

3.2 Basic SALP: An Emulsifier in Dairy Processing

Basic SALP serves as a highly effective emulsifying agent, primarily in the production of pasteurized processed cheese, cheese foods, and cheese spreads.[4][5] Its alkaline nature helps to adjust the pH, while its phosphate groups interact with casein proteins in the cheese. This action improves texture, prevents fat separation, controls meltability, and inhibits the formation of calcium phosphate crystals on the cheese surface.[7]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of both acidic and basic SALP, adapted from published patents and scientific literature.

4.1 Protocol for Synthesis of Acidic SALP (1:3:8 Ratio)

This protocol is based on a scaled-down version of patented industrial methods involving the reaction of sodium carbonate, aluminum hydroxide, and phosphoric acid, followed by precipitation.[1][11]

Methodology:

-

Reaction Mixture Preparation: To a solution of 75% phosphoric acid (H₃PO₄) in water, slowly add sodium carbonate (Na₂CO₃) at approximately 70°C, allowing for the controlled release of CO₂.[1]

-

Aluminum Addition: Heat the resulting solution to 90°C. Slowly add aluminum hydroxide (Al(OH)₃) with vigorous agitation to prevent clumping.[1]

-

Concentration: Continue heating and stirring, boiling the solution until the boiling point reaches 135°C, at which point solid material will begin to appear.[1]

-

Crystallization and Precipitation: Cool the viscous mixture to room temperature. Add approximately two volumes of a 75:25 methanol:water solution and agitate vigorously to break up the mass and form a slurry of SALP crystals.[1]

-

Recovery and Washing: Recover the crystals via filtration or centrifugation. Wash the collected crystals first with a methanol:water solution and then with pure methanol to remove any unreacted phosphoric acid.[1]

-

Drying: Dry the final product at 70°C to yield acidic sodium aluminum phosphate tetrahydrate.[1]

4.2 Protocol for Synthesis of Basic SALP

This protocol is adapted from methods involving the preparation of sodium aluminate as an intermediate.[1]

Methodology:

-

Reactant Preparation: Prepare a sodium aluminate solution. Separately, dissolve anhydrous dibasic sodium phosphate (Na₂HPO₄) in 85% phosphoric acid (H₃PO₄) and water.[1]

-

Reaction: Heat the phosphate solution to approximately 80°C. Slowly add the sodium aluminate solution to the hot phosphate mixture with good agitation. A milky suspension will form.[1]

-

Drying: The resulting slurry is dried to yield the final product. A laboratory method involves pouring the slurry onto a stainless steel surface preheated to ~150°C to evaporate the solvents.[1]

-

Recovery: The dried basic SALP is then scraped from the surface and collected.[1]

4.3 Protocol for Assay of Aluminum Content (Gravimetric Method)

This method is used to determine the aluminum content in a SALP sample, ensuring it meets specifications. It relies on the precipitation of aluminum using 8-hydroxyquinoline.[5][9]

Methodology:

-

Sample Preparation: Accurately weigh approximately 2.5 g of the SALP sample and dissolve it in 15 ml of hydrochloric acid by boiling gently for 5 minutes. Cool and dilute to a known volume (e.g., 250 ml) with water.[9]

-

Neutralization: Transfer an aliquot (e.g., 10 ml) of the solution to a beaker. Add phenolphthalein and neutralize with ammonia. Add dilute HCl dropwise until the precipitate just redissolves.[9]

-

Precipitation: Dilute the solution with water and heat to 70-80°C. Add a solution of 8-hydroxyquinoline, followed by ammonium acetate, until a yellow precipitate of the aluminum complex forms. Add an excess of ammonium acetate.[9]

-

Digestion and Filtration: Digest the precipitate at 70°C for 30 minutes. Filter the hot solution through a pre-weighed Gooch crucible and wash the precipitate thoroughly with hot water.[5][9]

-

Quantification: Dry the crucible and precipitate at 105°C for 2 hours, cool in a desiccator, and weigh. The weight of the aluminum is calculated from the weight of the precipitate.[5][9]

Regulatory and Safety Profile

Both acidic and basic forms of sodium aluminum phosphate are approved for use as food additives by major regulatory bodies. In the United States, they are Generally Recognized as Safe (GRAS) by the FDA.[4][12][13] In Europe, acidic SALP is designated by the E number E541.[4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated the safety of these compounds and established an acceptable daily intake level.[4] For drug development professionals, the established safety profile and regulatory acceptance in food products provide a valuable foundation for considering these compounds as excipients in pharmaceutical formulations.

Conclusion

The distinction between acidic and basic sodium aluminum phosphate is clear and significant, stemming from fundamental differences in their Na:Al:P atomic ratios. These compositional variations result in opposing pH characteristics and unique functional properties, defining their roles as a leavening agent (acidic) and an emulsifier (basic), respectively. For researchers and developers, a thorough understanding of their synthesis, analysis, and physicochemical properties is essential for leveraging their capabilities in product formulation and ensuring quality and consistency.

References

- 1. uknowledge.uky.edu [uknowledge.uky.edu]

- 2. fao.org [fao.org]

- 3. Sodium aluminium phosphate - Wikipedia [en.wikipedia.org]

- 4. foodadditives.net [foodadditives.net]

- 5. fao.org [fao.org]

- 6. Sodium aluminium phosphate, acidic | Al3H22NaO36P8 | CID 72941495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sodium Aluminum Phosphate, SALP [greenchemintl.com]

- 8. gjphosphate.com [gjphosphate.com]

- 9. fao.org [fao.org]

- 10. bakerpedia.com [bakerpedia.com]

- 11. US4375456A - Method of producing sodium aluminum phosphate - Google Patents [patents.google.com]

- 12. eCFR :: 21 CFR Part 182 -- Substances Generally Recognized as Safe [ecfr.gov]

- 13. eCFR :: 21 CFR 182.1781 -- Sodium aluminum phosphate. [ecfr.gov]

Unraveling the Molecular Architecture of NaAl₃H₁₄(PO₄)₈·4H₂O: A Structural Investigation Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium aluminum phosphate, specifically the acidic variant NaAl₃H₁₄(PO₄)₈·4H₂O, is a complex inorganic compound with applications in various industrial sectors, including its use as a leavening agent in the food industry.[1][2] A thorough understanding of its molecular structure is paramount for elucidating its physicochemical properties and potential applications in fields such as materials science and drug formulation. This technical guide serves as a comprehensive overview of the methodologies that would be employed to determine the precise molecular structure of NaAl₃H₁₄(PO₄)₈·4H₂O. While a detailed crystal structure for this specific compound is not publicly available in crystallographic databases as of the latest search, this paper outlines the requisite experimental protocols and data presentation standards for such an analysis.

Introduction to Sodium Aluminum Phosphates

Sodium aluminum phosphates (SALP) are a family of inorganic compounds containing sodium, aluminum, phosphate, and often hydrogen and water of hydration.[3] The specific compound of interest, NaAl₃H₁₄(PO₄)₈·4H₂O, is characterized as a white, odorless powder that is insoluble in water but soluble in hydrochloric acid.[1][2] Its utility as a raising agent stems from its chemical reactivity under specific conditions.[1][2] The precise arrangement of atoms and ions in its crystal lattice dictates its stability, reactivity, and interaction with other molecules, making structural elucidation a critical area of research.

Crystallographic Data: Awaiting Discovery

A comprehensive search of scientific literature and crystallographic databases did not yield a solved crystal structure for NaAl₃H₁₄(PO₄)₈·4H₂O. The determination of its crystal system, space group, unit cell dimensions, and atomic coordinates remains an open area for investigation. For illustrative purposes, the following table outlines the typical crystallographic data that would be presented upon successful structure determination.

Table 1: Illustrative Crystallographic Data for NaAl₃H₁₄(PO₄)₈·4H₂O

| Parameter | Example Value (Hypothetical) | Description |

| Chemical Formula | NaAl₃H₁₄(PO₄)₈·4H₂O | The empirical formula of the compound. |

| Formula Weight | 949.88 g/mol [1][2] | The molar mass of the compound. |

| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁/c | The space group provides a detailed description of the crystal's symmetry. |

| Unit Cell Dimensions | ||

| a (Å) | 12.345 Å | The length of the 'a' axis of the unit cell. |

| b (Å) | 8.910 Å | The length of the 'b' axis of the unit cell. |

| c (Å) | 15.678 Å | The length of the 'c' axis of the unit cell. |

| α (°) | 90° | The angle between the 'b' and 'c' axes. |

| β (°) | 98.76° | The angle between the 'a' and 'c' axes. |

| γ (°) | 90° | The angle between the 'a' and 'b' axes. |

| Volume (ų) | 1702.5 ų | The volume of the unit cell. |

| Z | 4 | The number of formula units per unit cell. |

| Density (calculated) | 2.850 g/cm³ | The calculated density of the crystal. |

| Data Collection | ||

| Radiation | Mo Kα (λ = 0.71073 Å) | The X-ray source used for diffraction. |

| Temperature | 293(2) K | The temperature at which the data was collected. |

| Refinement | ||

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the data. |

| wR-factor | 0.112 | A weighted R-factor based on the experimental uncertainties. |

Experimental Protocols for Structural Elucidation

The determination of the molecular structure of a crystalline solid like NaAl₃H₁₄(PO₄)₈·4H₂O would primarily rely on single-crystal X-ray diffraction. The general workflow for such an analysis is depicted below.

Caption: Workflow for Crystal Structure Determination.

Synthesis and Crystallization

-

Synthesis: The compound would first be synthesized. A common method involves the reaction of stoichiometric amounts of a sodium salt (e.g., sodium carbonate), an aluminum source (e.g., aluminum hydroxide), and phosphoric acid in an aqueous solution.[3]

-

Crystallization: Growing single crystals suitable for X-ray diffraction is often the most challenging step. This could be achieved through techniques such as slow evaporation of the solvent, controlled cooling of a saturated solution, or hydrothermal synthesis. The goal is to obtain well-formed, defect-free crystals.

Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to various orientations. The diffracted X-rays are detected, and their intensities and positions are recorded. This process generates a diffraction pattern that is unique to the crystal structure.

Structure Solution and Refinement

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

-

Structure Solution: The intensities of the diffracted beams are used to determine the positions of the atoms within the unit cell. This is often achieved using computational methods such as direct methods or Patterson methods.

-

Structure Refinement: An initial model of the structure is refined by adjusting the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.

Conclusion

While the precise molecular structure of NaAl₃H₁₄(PO₄)₈·4H₂O remains to be definitively determined and published, this guide outlines the established experimental and computational methodologies required for its elucidation. The determination of its crystallographic parameters would be a significant contribution to the field of inorganic chemistry and materials science, providing a foundational understanding of its properties and paving the way for new applications. Future research efforts should be directed towards the synthesis of high-quality single crystals of this compound to enable a complete structural analysis.

References

Methodological & Application

Application Note: Quantitative Analysis of Sodium Aluminum Phosphate (SALP) in Baked Goods Using ICP-OES

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Aluminum Phosphate (SALP) is a chemical leavening agent commonly used in the baking industry.[1][2] It is a slow-reacting acid that initiates the production of carbon dioxide gas upon heating, which helps baked goods to rise and develop a fine crumb structure.[3][4] The acidic form of SALP is utilized in conjunction with baking soda in a variety of products, including cakes, muffins, biscuits, and self-rising flours.[2][5] Given its widespread use, the accurate quantification of SALP in final food products is crucial for quality control, regulatory compliance, and nutritional labeling.

This application note provides a detailed protocol for the quantitative determination of SALP in baked goods using Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES). ICP-OES is a robust and sensitive analytical technique for determining the elemental composition of various sample types, including food matrices.[6][7] By quantifying the aluminum (Al) and phosphorus (P) content, the concentration of SALP can be calculated.

Principle

The methodology involves the complete digestion of the baked good sample to bring the elements of interest, aluminum and phosphorus, into a solution. This is typically achieved through microwave-assisted acid digestion.[1] The resulting solution is then introduced into the ICP-OES system. In the high-temperature argon plasma, the atoms of each element are excited and emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample. By comparing the emission intensities of the sample to those of known standards, the concentrations of aluminum and phosphorus can be accurately determined. The SALP concentration is then calculated based on the stoichiometric relationship between aluminum and phosphorus in the specific SALP formula used.

Experimental Protocols

Sample Preparation: Microwave-Assisted Acid Digestion

This protocol is a general guideline and may require optimization based on the specific sample matrix and microwave digestion system used.

Reagents and Materials:

-

Concentrated Nitric Acid (HNO₃), trace metal grade

-

Concentrated Hydrochloric Acid (HCl), trace metal grade (optional)

-

30% Hydrogen Peroxide (H₂O₂), trace metal grade (optional)

-

Deionized water (18 MΩ·cm)

-

Microwave digestion vessels

-

Volumetric flasks, Class A

Procedure:

-

Homogenization: Homogenize the baked good sample to ensure a representative portion is taken for analysis. This can be done by grinding, blending, or crushing the sample to a fine powder.

-

Weighing: Accurately weigh approximately 0.5 g of the homogenized sample directly into a clean microwave digestion vessel.

-

Acid Addition: In a fume hood, carefully add 8 mL of concentrated nitric acid to the vessel. If the sample is high in fat, 1-2 mL of hydrochloric acid or hydrogen peroxide can be added to aid in the digestion of the organic matrix.[1] Allow the sample to pre-digest for at least 20 minutes before sealing the vessel.

-

Microwave Digestion: Place the sealed vessels in the microwave digestion system. The following is a typical two-stage temperature program:

-

Ramp: Ramp to 200 °C over 15-20 minutes.

-

Hold: Hold at 200 °C for 20-30 minutes. These parameters should be optimized for the specific sample type and microwave unit to ensure complete digestion.

-

-

Dilution: After the digestion program is complete and the vessels have cooled to room temperature, carefully open the vessels in a fume hood. Quantitatively transfer the digested solution to a 50 mL volumetric flask. Rinse the digestion vessel several times with deionized water and add the rinsings to the volumetric flask. Dilute to the mark with deionized water and mix thoroughly.

-

Blank Preparation: Prepare a method blank by following the same procedure without the addition of the sample.

ICP-OES Analysis

Instrumentation and Parameters:

The following are typical ICP-OES operating parameters. These should be optimized for the specific instrument being used.

| Parameter | Value |

| RF Power | 1.2 - 1.5 kW |

| Plasma Gas Flow | 12 L/min |

| Auxiliary Gas Flow | 1.0 L/min |

| Nebulizer Gas Flow | 0.7 L/min |

| Sample Uptake Rate | 1.0 - 1.5 mL/min |

| Viewing Mode | Axial for trace levels, Radial for high concentrations |

| Wavelengths (nm) | Al: 396.152, 308.215, 309.271P: 177.495, 178.287, 213.618 |

Procedure:

-

Calibration: Prepare a series of calibration standards for both aluminum and phosphorus from certified stock solutions. The concentration range of the standards should bracket the expected concentrations in the prepared samples. The standards should be matrix-matched with the same acid concentration as the samples.

-

Analysis: Aspirate the prepared samples, blanks, and calibration standards into the ICP-OES.

-

Quantification: The instrument software will generate a calibration curve for each element. The concentrations of aluminum and phosphorus in the samples are then determined from these curves.

Data Presentation

The following tables present representative quantitative data for aluminum content in baked goods. Note that these values are for aluminum only and would require corresponding phosphorus data to calculate SALP content. The data is adapted from a follow-up to the 2016 New Zealand Total Diet Study, which used ICP-MS for analysis.[8]

Table 1: Aluminum Content in Various Baked Goods

| Baked Good Category | Number of Samples | Mean Aluminum (mg/kg) | Range of Aluminum (mg/kg) |

| Muffins and Scones | 16 | 704.5 | 497 - 927 |

| Cakes and Slices | 16 | 247.5 | 120 - 359 |

Data from the 2016 New Zealand Total Diet Study. Analysis by ICP-MS.[8]

Table 2: Comparison of Aluminum Content in Baked Goods Before and After Industry Phase-Out of SALP

| Year of Study | Baked Good Category | Percentage of Samples with >100 mg/kg Aluminum |

| 2016 | Muffins, Scones, Cakes, Slices | 100% |

| 2019 | Muffins, Scones, Cakes, Slices | 18% |

Data from a 2019 follow-up survey in New Zealand, indicating a reduction in SALP use.[8]

Calculation of SALP Content

The concentration of SALP can be estimated from the determined concentrations of aluminum and phosphorus. The chemical formula for the acidic form of sodium aluminum phosphate can vary, with common forms being NaAl₃H₁₄(PO₄)₈·4H₂O and Na₃Al₂H₁₅(PO₄)₈.[5] It is essential to know the specific form of SALP used in the product for accurate calculation.

Assuming the use of NaAl₃H₁₄(PO₄)₈·4H₂O (Molar Mass ≈ 949.88 g/mol ), the calculation would proceed as follows:

-

Molar Ratio: Determine the molar ratio of Al to P in the sample.

-

Limiting Element: Identify the limiting element based on the stoichiometry of SALP.

-

SALP Calculation: Calculate the concentration of SALP based on the concentration of the limiting element.

Example Calculation (based on Aluminum):

-

Molar Mass of Al = 26.98 g/mol

-

Molar Mass of SALP (NaAl₃H₁₄(PO₄)₈·4H₂O) = 949.88 g/mol

-

Mass fraction of Al in SALP = (3 * 26.98) / 949.88 ≈ 0.0852

SALP (mg/kg) = [Aluminum (mg/kg)] / 0.0852

Experimental Workflow Diagram

Caption: Experimental workflow for SALP analysis in baked goods.

Conclusion

The described method utilizing microwave-assisted acid digestion followed by ICP-OES analysis provides a reliable and accurate approach for the quantitative determination of Sodium Aluminum Phosphate in baked goods. This application note serves as a comprehensive guide for researchers and scientists in the food industry and regulatory agencies to ensure product quality and compliance. The provided workflow and protocols can be adapted to various types of baked goods and laboratory settings.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Microwave Digestion for ICP Analysis | Anton Paar Wiki [wiki.anton-paar.com]

- 4. s27415.pcdn.co [s27415.pcdn.co]

- 5. agilent.com [agilent.com]

- 6. 산업식품공학(Food Engineering Progress) [foodengprog.org]

- 7. researchgate.net [researchgate.net]

- 8. mpi.govt.nz [mpi.govt.nz]

Application Notes and Protocols: Aluminum Sodium Phosphate as a Catalyst Support

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

While "aluminum sodium phosphate" is not extensively documented as a distinct catalyst support in scientific literature, this document provides a comprehensive overview of the closely related and widely used aluminum phosphate (AlPO₄) as a versatile catalyst support. Furthermore, it explores the potential role of sodium as a modifying agent to tune the physicochemical and catalytic properties of the support. Aluminum phosphate is recognized for its high surface area, tunable acidity, and excellent thermal stability, making it a compelling alternative to conventional supports like alumina and silica.[1] The amorphous and mesoporous nature of aluminum phosphate allows for high dispersion of active metal species, which can lead to enhanced catalytic activity and selectivity.[1]

This document outlines the synthesis, characterization, and application of aluminum phosphate-supported catalysts, along with a discussion on how sodium modification could influence these properties.

Key Properties and Advantages of Aluminum Phosphate Supports

Aluminum phosphate offers several distinct advantages as a catalyst support:

-

Tunable Acidity: The surface acidity of AlPO₄ can be controlled by adjusting the P/Al molar ratio during synthesis, enabling the optimization of catalytic performance for specific acid-catalyzed reactions.[1]

-

High Surface Area and Porosity: Amorphous aluminum phosphate gels can be synthesized with high surface areas (250-350 m²/g) and large pore volumes (0.4-1.8 cm³/g), which facilitates the high dispersion of the active catalytic phase.[1][2]

-

Thermal Stability: Aluminum phosphate exhibits good thermal stability, making it suitable for catalytic processes that occur at high temperatures.[1]

-

Chemical Resistance: It is resistant to a variety of chemical environments, including acidic and basic conditions, which is advantageous in corrosive reaction media.[1]

-

Enhanced Metal-Support Interactions: The interaction between the active metal and the AlPO₄ support can influence the electronic properties and dispersion of the metal, leading to improved catalytic activity and stability.[1]

Data Presentation

Table 1: Physicochemical Properties of Mesoporous Aluminum Phosphate Support

| Property | Typical Value Range | Characterization Technique | Reference |

| Surface Area | 250 - 350 m²/g | Brunauer-Emmett-Teller (BET) Analysis | [1][2] |

| Pore Volume | 0.4 - 1.8 cm³/g | BET Analysis | [1][2] |

| Acidity | Tunable (Varies with P/Al ratio) | Temperature-Programmed Desorption of Ammonia (NH₃-TPD) | [1] |

| Crystal Structure | Amorphous | X-ray Diffraction (XRD) | [1] |

Table 2: Potential Effects of Sodium Modification on Support Properties (Based on Alumina as a Model)

| Property | Effect of Sodium Doping | Characterization Technique | Reference |

| Surface Acidity | Partial poisoning of strong Lewis acid sites | Fourier-Transform Infrared Spectroscopy (FTIR) of adsorbed pyridine | [3] |

| Surface Basicity | Increase in the number of basic sites | Temperature-Programmed Desorption of CO₂ (CO₂-TPD) | [4] |

| Surface Area | Decrease with increasing sodium loading | BET Analysis | [5] |

| Catalytic Activity | Can be enhanced or suppressed depending on the reaction | Reaction kinetics studies | [3][4] |

Experimental Protocols

Protocol 1: Synthesis of Mesoporous Aluminum Phosphate Support via Co-precipitation

This protocol describes a common method for synthesizing amorphous, mesoporous aluminum phosphate.[1]

Materials:

-

Aluminum chloride (AlCl₃)

-

Ammonium phosphate ((NH₄)₃PO₄) or Sodium phosphate (Na₃PO₄)

-

Ammonium hydroxide (NH₄OH) solution (25 wt%)

-

Distilled water

-

Ethanol

Procedure:

-

Solution Preparation: Prepare a 0.25 M aqueous solution of aluminum chloride and a 0.25 M aqueous solution of ammonium phosphate (or sodium phosphate).[1]

-

Co-precipitation: Slowly add the aluminum chloride solution to the phosphate solution under vigorous stirring at room temperature.[1]

-

pH Adjustment: During the addition, maintain the pH of the mixture at a constant value (e.g., pH 8) by the dropwise addition of ammonium hydroxide solution. A white precipitate of aluminum phosphate will form.[1]

-

Aging: Continue stirring the suspension for 2-4 hours at room temperature to allow for the aging of the precipitate.[1]

-

Washing and Filtration: Filter the precipitate using a Buchner funnel. Wash the filter cake repeatedly with distilled water to remove residual ions, followed by a final wash with ethanol.[1]

-

Drying: Dry the washed precipitate in an oven at 110°C overnight.[1]

-

Calcination: Calcine the dried powder in a muffle furnace at 500°C for 4 hours in a static air atmosphere. The heating rate should be controlled (e.g., 5°C/min).[1] The resulting white powder is the mesoporous aluminum phosphate support.

Protocol 2: Preparation of a Metal-Supported AlPO₄ Catalyst (e.g., Ni/AlPO₄) via Incipient Wetness Impregnation

This protocol details the loading of an active metal onto the synthesized aluminum phosphate support.[1]

Materials:

-

Aluminum phosphate (AlPO₄) support (from Protocol 1)

-

Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

-

Distilled water

Procedure:

-

Determine Pore Volume: Determine the pore volume of the AlPO₄ support using nitrogen physisorption (BET analysis). This is crucial for the incipient wetness technique.[1]

-

Precursor Solution Preparation: Calculate the amount of nickel nitrate hexahydrate needed to achieve the desired metal loading. Dissolve this amount in a volume of distilled water equal to the pore volume of the AlPO₄ support to be impregnated.[1]

-

Impregnation: Add the nickel nitrate solution dropwise to the AlPO₄ support powder while continuously mixing to ensure uniform distribution. The powder should appear damp but not form a slurry.[1]

-

Drying: Dry the impregnated support in an oven at 120°C overnight.[1]

-

Calcination: Calcine the dried material in a furnace under a flow of air. Ramp the temperature to 450°C at a rate of 2°C/min and hold for 5 hours. This step converts the nickel nitrate to nickel oxide.[1]

-

Reduction (Activation): Prior to catalytic testing, the calcined catalyst is typically reduced to the active metallic form. Place the catalyst in a tube furnace and heat under a flow of hydrogen gas (e.g., 5% H₂ in Ar) at a temperature of 400-500°C for 4 hours. After reduction, cool the catalyst to the reaction temperature under an inert gas flow.[1]

Mandatory Visualization

Applications of Aluminum Phosphate Supported Catalysts

Aluminum phosphate-supported catalysts have shown promise in a variety of organic transformations and industrial processes:

-

Acid-Catalyzed Reactions: Due to its tunable acidity, AlPO₄ is an effective support for solid acid catalysts used in alkylation, isomerization, and esterification reactions.[1][2]

-

Hydrogenation Reactions: Nickel supported on aluminum phosphate has been demonstrated to be an active catalyst for the hydrogenation of various organic compounds.[1]

-

Dehydration Reactions: Vanadium oxide supported on aluminum phosphate is an active and selective catalyst for the dehydration of ethanol to ethene.[1]

-

Oxidation Reactions: Platinum supported on aluminum phosphate has been investigated for CO oxidation.[6] Gold nanoparticles on phosphate-doped alumina have also been studied for low-temperature CO oxidation.[1]

-

Fluid Catalytic Cracking (FCC): Amorphous aluminum phosphate can be utilized as an active matrix component in FCC catalysts, contributing to improved hydrothermal stability and selectivity.[1]

The Potential Role of Sodium Modification

While "this compound" is not a standard catalyst support, the intentional addition of sodium to an aluminum phosphate support could be a strategy to modify its catalytic properties. The effect of alkali metals, such as sodium, as promoters in heterogeneous catalysis is a well-established concept.[7]

-

Modification of Acidity/Basicity: The addition of sodium to an acidic support like alumina is known to neutralize the strongest acid sites and can introduce basic sites.[3][5] This tuning of the acid-base properties can be crucial for controlling reaction selectivity and preventing unwanted side reactions. For instance, in reactions where strong acid sites lead to coke formation, sodium doping can enhance catalyst stability.[4]

-

Electronic Effects: Alkali metals can act as electronic promoters by donating electron density to the active metal particles, which can influence the adsorption of reactants and the overall reaction rate.[7]

-

Structural Effects: The introduction of sodium could also influence the thermal stability and phase transformations of the aluminum phosphate support.

A hypothetical "this compound" catalyst support could be synthesized by modifying the co-precipitation method (Protocol 1) by using sodium phosphate as the phosphorus source and potentially adjusting the final pH with a sodium-containing base. Alternatively, sodium could be introduced to a pre-synthesized aluminum phosphate support via impregnation, similar to the method described for the active metal in Protocol 2.

Conclusion

Aluminum phosphate is a highly versatile and promising catalyst support with tunable properties that make it suitable for a wide range of catalytic applications. While this compound is not a commonly referenced material in catalysis research, the principles of catalyst modification suggest that the incorporation of sodium into an aluminum phosphate matrix could provide a valuable means of fine-tuning the support's properties for specific catalytic processes. Further research in this area could unveil novel catalytic materials with enhanced performance.

References

- 1. benchchem.com [benchchem.com]

- 2. Aluminum Phosphate: Key Uses, Benefits, and Recent Innovations [eureka.patsnap.com]

- 3. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]

- 4. mdpi.com [mdpi.com]

- 5. ajol.info [ajol.info]

- 6. Metal Phosphate-Supported Pt Catalysts for CO Oxidation [mdpi.com]

- 7. Alkali-induced catalytic tuning at metal and metal oxide interfaces - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Laboratory Synthesis of Acidic Sodium Aluminum Phosphate (SALP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of acidic sodium aluminum phosphate (SALP), specifically targeting the common formula NaH₁₄Al₃(PO₄)₈·4H₂O. SALP is a widely utilized leavening agent in the food industry and also finds applications in other chemical processes.[1] The synthesis involves the reaction of an aluminum source, a sodium source, and phosphoric acid under controlled temperature conditions.[1][2] This protocol is designed for a laboratory setting and outlines the necessary reagents, equipment, and procedural steps to yield a consistent product.

Introduction

Acidic sodium aluminum phosphate (SALP) is an inorganic compound used primarily as a leavening acid in baking powders.[1] It reacts with sodium bicarbonate (baking soda) in the presence of heat to produce carbon dioxide gas, which aids in the rising of baked goods. The general chemical formulas for acidic SALP are NaH₁₄Al₃(PO₄)₈·4H₂O and Na₃H₁₅Al₂(PO₄)₈.[1] The synthesis of SALP involves the controlled reaction of alumina, phosphoric acid, and a sodium source like sodium hydroxide or sodium carbonate.[1] This document presents a laboratory-scale synthesis protocol adapted from established industrial methods.

Materials and Methods

Reagents and Materials

The following table summarizes the necessary reagents for the synthesis of acidic sodium aluminum phosphate.

| Reagent | Formula | Grade | Supplier | Notes |

| Sodium Carbonate | Na₂CO₃ | Reagent | Sigma-Aldrich | Anhydrous |

| Phosphoric Acid | H₃PO₄ | 85% (w/w) | Fisher Scientific | Food Grade |

| Aluminum Hydroxide | Al(OH)₃ | Reagent | VWR | Hydrated |

| Deionized Water | H₂O | - | - | |

| Ethanol | C₂H₅OH | 95% | - | For washing |

Equipment

-

Heating mantle with magnetic stirrer

-

250 mL three-neck round-bottom flask

-

Condenser

-

Thermometer or temperature probe

-

Addition funnel

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Experimental Protocol

This protocol is based on a method that involves the initial reaction of sodium carbonate with phosphoric acid, followed by the addition of aluminum hydroxide.[3][4]

Step 1: Preparation of the Phosphoric Acid Solution

-

In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add 112.5 g of 85% phosphoric acid.

-

Begin stirring the phosphoric acid at room temperature.

Step 2: Addition of Sodium Carbonate

-

Slowly and carefully add 3.6 g of sodium carbonate to the stirring phosphoric acid. The addition should be done in small portions to control the effervescence from the release of CO₂.

-

The temperature of the reaction mixture may increase. Maintain the temperature between 40°C and 60°C during this addition.[5]